molecular formula C21H32O5 B1238127 13,14-Dehydroprostacyclin methyl ester CAS No. 64079-44-3

13,14-Dehydroprostacyclin methyl ester

Cat. No.: B1238127
CAS No.: 64079-44-3
M. Wt: 364.5 g/mol
InChI Key: KPWHKFPEWPYFQN-QCTGZTBPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

13,14-Dehydroprostacyclin methyl ester is a synthetic analog of prostacyclin, a naturally occurring prostaglandin. Prostacyclins are known for their potent vasodilatory and anti-platelet aggregation properties. This compound has been synthesized to provide a more stable form of prostacyclin, which typically has a very short half-life in biological systems .

Chemical Reactions Analysis

13,14-Dehydroprostacyclin methyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents under controlled conditions.

    Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.

    Substitution: Substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common reagents used in these reactions include bromine, lithium aluminum hydride, and various esterification agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

13,14-Dehydroprostacyclin methyl ester has a wide range of scientific research applications:

    Chemistry: It is used as a stable analog of prostacyclin for studying the chemical properties and reactions of prostaglandins.

    Biology: The compound is used to investigate the biological effects of prostacyclins, including their role in vasodilation and platelet aggregation.

    Medicine: Due to its potent vasodilatory properties, it is studied for potential therapeutic applications in treating pulmonary hypertension and other cardiovascular diseases.

    Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry

Mechanism of Action

13,14-Dehydroprostacyclin methyl ester exerts its effects by binding to prostacyclin receptors on the surface of cells. This binding activates a signaling pathway that leads to the relaxation of smooth muscle cells and inhibition of platelet aggregation. The molecular targets involved include the prostacyclin receptor (IP receptor) and downstream signaling molecules such as cyclic adenosine monophosphate (cAMP) .

Comparison with Similar Compounds

13,14-Dehydroprostacyclin methyl ester is compared with other prostacyclin analogs and prostanoids, such as:

    Prostacyclin (PGI2): The natural form of prostacyclin, which has a very short half-life.

    Prostaglandin E2 (PGE2): Another prostaglandin with vasodilatory properties but different receptor targets.

    Prostaglandin D2 (PGD2): A prostaglandin involved in allergic responses and inflammation.

The uniqueness of this compound lies in its stability and prolonged half-life compared to natural prostacyclin, making it a valuable tool for research and potential therapeutic applications .

Properties

CAS No.

64079-44-3

Molecular Formula

C21H32O5

Molecular Weight

364.5 g/mol

IUPAC Name

methyl (5Z)-5-[(3aR,4S,5R,6aR)-5-hydroxy-4-[(3S)-3-hydroxyoct-1-ynyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoate

InChI

InChI=1S/C21H32O5/c1-3-4-5-8-15(22)11-12-17-18-13-16(26-20(18)14-19(17)23)9-6-7-10-21(24)25-2/h9,15,17-20,22-23H,3-8,10,13-14H2,1-2H3/b16-9-/t15-,17+,18+,19+,20+/m0/s1

InChI Key

KPWHKFPEWPYFQN-QCTGZTBPSA-N

SMILES

CCCCCC(C#CC1C(CC2C1CC(=CCCCC(=O)OC)O2)O)O

Isomeric SMILES

CCCCC[C@@H](C#C[C@H]1[C@@H](C[C@@H]2[C@@H]1C/C(=C/CCCC(=O)OC)/O2)O)O

Canonical SMILES

CCCCCC(C#CC1C(CC2C1CC(=CCCCC(=O)OC)O2)O)O

Synonyms

13,14-dehydro PGI2 methyl ester
13,14-dehydro PGX methyl ester
13,14-dehydro-PGI2 methyl ester
13,14-dehydroprostacyclin methyl ester
13,14-dehydroprostaglandin I2 methyl ester
methyl 13,14-dehydro PGI2
methyl 13,14-dehydro PGX

Origin of Product

United States

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